2,3-Bis(chloromethyl)pyridine
Overview
Description
2,3-Bis(chloromethyl)pyridine is an organic compound with the chemical formula C7H6Cl2N. It is a colorless to yellowish liquid with a pungent odor . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the formula C5H5N. Pyridine derivatives are widely used in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Bis(chloromethyl)pyridine can be synthesized through several methods. One common method involves the chloromethylation of pyridine derivatives. This process typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(chloromethyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other functional groups using nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides under specific conditions.
Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methylpyridine derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and other reducing agents are used for reduction reactions.
Major Products Formed:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Methylpyridine derivatives.
Scientific Research Applications
2,3-Bis(chloromethyl)pyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,3-Bis(chloromethyl)pyridine involves its interaction with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity makes it useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
2,6-Bis(chloromethyl)pyridine: Another pyridine derivative with similar reactivity but different substitution patterns.
2-Chloromethylpyridine: A simpler derivative with only one chloromethyl group.
Uniqueness: 2,3-Bis(chloromethyl)pyridine is unique due to its specific substitution pattern, which allows for distinct reactivity and applications compared to other pyridine derivatives. Its dual chloromethyl groups provide multiple sites for chemical modification, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
2,3-bis(chloromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c8-4-6-2-1-3-10-7(6)5-9/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHDTLFJPYRSBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561227 | |
Record name | 2,3-Bis(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45754-12-9 | |
Record name | 2,3-Bis(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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